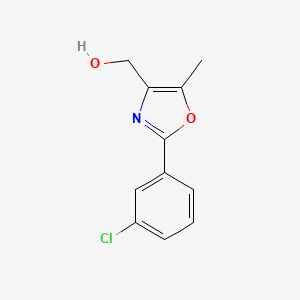
(2-(3-Chlorophenyl)-5-methyloxazol-4-yl)methanol
Übersicht
Beschreibung
2-(3-Chlorophenyl)-5-methyloxazol-4-yl)methanol, also known as CMOM, is a synthetic compound with interesting properties and potential applications. It is a member of the oxazole family of compounds and has a phenyl ring at the 2-position, a methyl group at the 5-position, and a hydroxyl group at the 4-position. CMOM is an important intermediate in the synthesis of various other compounds, such as pharmaceuticals, dyes, and other materials. The purpose of
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Studies
- The synthesis and crystal structure of related compounds have been a significant focus, highlighting their potential in material science and organic synthesis. For instance, the synthesis and structural characterization of bis(3-chlorophenyl)-[5-methyl-1-(4-methylphenyl)-1,2,3-triazol-4-yl]-methanol demonstrated its potential application in understanding molecular conformation and packing, which is crucial for designing new materials and drugs (Dong & Huo, 2009).
Anticancer and Antimicrobial Applications
- Novel biologically potent heterocyclic compounds incorporating the chlorophenyl moiety have shown promise in anticancer and antimicrobial applications. Research on new 1,3-oxazole clubbed pyridyl-pyrazolines highlighted their potential as anticancer and antimicrobial agents, emphasizing the role of such compounds in addressing resistance to pharmaceutical drugs (Katariya, Vennapu, & Shah, 2021).
Enzyme Inhibition for Disease Treatment
- The development of novel heterocyclic compounds derived from chlorophenyl motifs has been explored for their potential in inhibiting enzymes like lipase and α-glucosidase, which are relevant in treating conditions such as obesity and diabetes (Bekircan, Ülker, & Menteşe, 2015).
Corrosion Inhibition
- Research has also extended into the field of corrosion inhibition, where compounds such as (3-(4-chlorophenyl isoxazole-5-yl) methanol have been studied for their efficiency in protecting mild steel surfaces in acidic conditions, showcasing the broader industrial applications of such chemicals (Sadeghzadeh et al., 2021).
Drug Development and Molecular Docking Studies
- The exploration of structural optimization and molecular docking studies for compounds related to "(2-(3-Chlorophenyl)-5-methyloxazol-4-yl)methanol" supports their potential use in drug development. These studies provide insights into the binding affinities and interactions with biological targets, crucial for designing more effective therapeutic agents (Gong et al., 2017).
Chiral Intermediate Production
- The production of key chiral intermediates for pharmaceuticals from related chlorophenyl compounds has been demonstrated, showing the importance of these substances in synthesizing enantiomerically pure drugs, which are crucial for enhancing drug efficacy and safety (Ni, Zhou, & Sun, 2012).
Wirkmechanismus
Target of Action
It is known that many bioactive aromatic compounds containing similar structures have been found to bind with high affinity to multiple receptors .
Mode of Action
Compounds with similar structures have been found to interact with their targets, leading to a variety of biological activities .
Biochemical Pathways
Compounds with similar structures have been found to possess various biological activities, affecting a range of biochemical pathways .
Result of Action
Compounds with similar structures have demonstrated a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Eigenschaften
IUPAC Name |
[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO2/c1-7-10(6-14)13-11(15-7)8-3-2-4-9(12)5-8/h2-5,14H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNNMBYVYHPDHBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC(=CC=C2)Cl)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-(3-Chlorophenyl)-5-methyloxazol-4-yl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



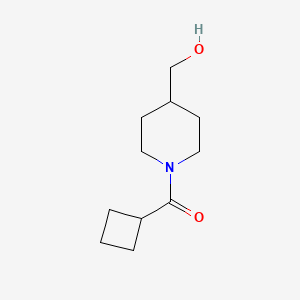

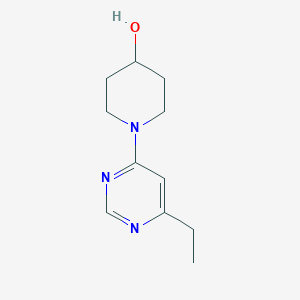
![3-chloro-N-[2-(diethylamino)ethyl]pyrazin-2-amine](/img/structure/B1488534.png)
![4-Chloro-2-[(piperazin-1-yl)methyl]phenol](/img/structure/B1488535.png)
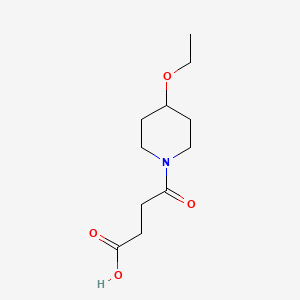


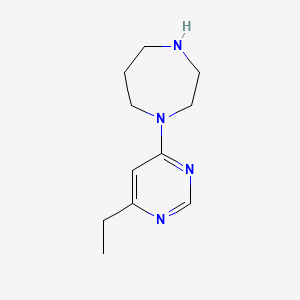
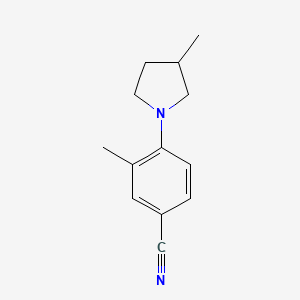
![2-[(6-Ethylpyrimidin-4-yl)amino]acetamide](/img/structure/B1488549.png)


